4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring, followed by acylation to introduce the acetyl group . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial activity and is studied for its potential use in developing new antibiotics
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Mechanism of Action
The mechanism of action of 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxamide: Studied for its anti-inflammatory and analgesic activities.
N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Exhibits significant antimicrobial activity.
These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-10-12-16(13-11-15)21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXQTHSRAGWZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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